![molecular formula C14H11Cl2NO2 B2705001 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 199788-15-3](/img/structure/B2705001.png)

2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

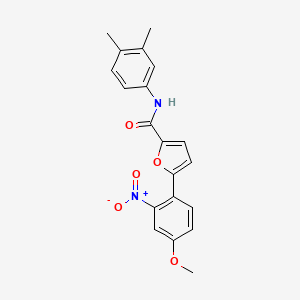

“2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol” is a biochemical compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.15 .

Synthesis Analysis

The compound can be synthesized through both conventional and microwave approaches. It has been used in the synthesis of the Schiff base ligand and its complex with Ruthenium (III) . The condensation reaction of 2,4-dichloroaniline with salicylaldehyde in a 1:1 ratio in the presence of glacial acetic acid as a catalyst can also be used to synthesize this compound .Molecular Structure Analysis

The compound is characterized by electronic spectra, elemental analysis, molar conductance, and IR spectroscopy . A sharp band around 3312 cm-1 in the IR of the ligand reveals an intramolecular hydrogen-bonded -OH group .Chemical Reactions Analysis

The compound’s coordination to the metal ion occurs via azomethine (C=N). The phenolic anionic (O) functions as a bidentate ligand as a result of the ligand’s coordination to the metal ion .Physical And Chemical Properties Analysis

The compound is non-hygroscopic, solid, and colored . Its molecular weight is 296.15 .Applications De Recherche Scientifique

Molecular Structure and Spectroscopic Properties

Research has delved into the molecular structure and spectroscopic properties of similar Schiff base compounds. For example, studies have investigated the enol-keto tautomerism, spectroscopic properties including FT-IR, UV-Vis, and vibrational frequencies of related compounds using density functional theory (DFT) and experimental methods. These studies help in understanding the electronic properties, intramolecular hydrogen bonding interactions, solvent effects on tautomeric stability, and charge delocalization within such molecules (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

Computational Investigations

Computational investigations have provided insights into the tautomeric equilibrium, intramolecular proton transfer processes, and stabilization energies of Schiff base compounds. These studies also explore the most reactive sites of the molecules, their nonlinear optical (NLO) properties, and potential applications as NLO materials, indicating a promising area for developing new materials with enhanced optical properties (Yıldırım, Yıldırım, & Kaştaş, 2016).

Mesomorphic Properties and Phase Transitions

Further research has been conducted on the mesomorphic properties and phase transitions of Schiff base derivatives. These studies involve elucidating molecular structures, examining phase transitions using differential scanning calorimetry (DSC) and polarized optical microscopy (POM), and correlating experimental measurements with predicted molecular conformations. Such research contributes to understanding the molecular packing, geometrical, and thermal parameters of Schiff base derivatives, providing valuable insights for material science applications (Alamro et al., 2021).

Antibacterial and Antioxidant Activities

Some substituted salicylaldimines, closely related to the compound , have been synthesized and characterized for their antibacterial and antioxidant activities. These studies reveal the effects of substituents on the compounds' activities, offering potential applications in developing new pharmaceutical agents or additives in the food industry with enhanced biological properties (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)iminomethyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-8,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBPXZWAMXJNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-cycloheptyl-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2704922.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2704923.png)

![3,4-dimethoxy-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2704925.png)

![3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2704928.png)

![N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2704930.png)

![(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2704933.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2704936.png)

![N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2704937.png)

![1-((4-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2704939.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704941.png)